molecular formula C4H8I2N2S B2602578 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 299895-86-6

5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2602578
CAS No.: 299895-86-6
M. Wt: 369.99
InChI Key: BPWKLNJRHLOSEK-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound containing nitrogen, sulfur, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of thiazole derivatives with iodomethane under controlled conditions. One common method includes the use of iodine and potassium iodide as catalysts to facilitate the iodination process. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of various substituted thiazole derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom plays a crucial role in the compound’s reactivity, facilitating the formation of covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison: Compared to its halogenated analogs, 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine exhibits unique reactivity due to the larger atomic radius and higher polarizability of the iodine atom.

Properties

IUPAC Name

5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IN2S/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAJMMGUTXUNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=N1)N)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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